N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c1-28-17-7-4-13(10-15(17)21)23-19(26)11-25-20(27)8-6-16(24-25)14-5-3-12(22)9-18(14)29-2/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGRMQUAKMYICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves several steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 4-fluoro-2-methoxybenzoyl chloride to form an intermediate. This intermediate is then reacted with a pyridazinone derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and results from various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazine ring.
- Substitution reactions to introduce the chloro and methoxy groups.
- Coupling with acetamide moieties.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies utilizing the National Cancer Institute (NCI) Developmental Therapeutic Program protocols demonstrated varying degrees of cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| K-562 (Leukemia) | 5.0 | High sensitivity |
| HCT-15 (Colon) | 10.0 | Moderate sensitivity |
| SK-MEL-5 (Melanoma) | 15.0 | Low sensitivity |
| MCF7 (Breast) | 20.0 | Minimal sensitivity |
The compound was particularly effective against leukemia cell lines, indicating a potential mechanism targeting specific pathways involved in cancer cell proliferation.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The presence of the pyridazine moiety may facilitate interactions with target enzymes or receptors involved in tumor growth regulation.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the compound's efficacy against a panel of 60 cancer cell lines, revealing that it induced apoptosis in sensitive cell lines through caspase activation pathways.
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound provides a balance of lipophilicity (Cl) and solubility (OCH₃), enhancing membrane permeability compared to purely alkylated analogs (e.g., 4-butylphenyl in ). The 4-fluoro-2-methoxyphenyl group on the pyridazinone core increases metabolic stability due to fluorine's electronegativity, a feature absent in chlorophenyl analogs .
The target compound's chloro-fluoro-methoxy combination may enhance selectivity for cyclooxygenase (COX) enzymes, a trait observed in structurally similar anti-inflammatory agents .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of:
- Solvents : Dichloromethane or ethanol for intermediate reactions .
- Catalysts : Triethylamine for condensation steps .
- Temperature : Mild conditions (e.g., 25–60°C) to avoid decomposition .
- Purification : Column chromatography or recrystallization to isolate the final product . Example protocol: A three-step synthesis starting with substitution under alkaline conditions, followed by reduction with iron powder, and final condensation using cyanoacetic acid .
Q. How is the compound structurally characterized in research settings?
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 60°C | 75–80 | |
| Reduction | Fe powder, HCl, 40°C | 85–90 | |
| Condensation | Triethylamine, CH₂Cl₂, RT | 70–75 |
Q. Table 2: Recommended Analytical Workflow
| Technique | Application | Critical Parameters |
|---|---|---|
| NMR | Structural confirmation | Deuterated solvents, 500 MHz+ |
| X-ray | Absolute configuration | R-factor < 5% |
| ITC | Binding affinity | Cell volume calibration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
